3-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound would require more specific tools such as X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities. The molecular formula is C17H23ClN2OS.Scientific Research Applications
Molecular Interaction Studies
Research on compounds structurally related to "3-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide" often focuses on their interaction with biological targets. For instance, studies on cannabinoid receptor antagonists, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), provide insights into molecular interactions with CB1 cannabinoid receptors. These interactions are crucial for understanding the compound's potential therapeutic applications, including its structure-activity relationships and binding affinities (Shim et al., 2002).
Synthesis and Bioactivity Studies
Compounds with benzamide structures have been synthesized and evaluated for their biological activities. For example, research on novel benzamides and their metal complexes has shown significant in vitro antibacterial activity against various bacterial strains. This suggests potential applications of such compounds in antimicrobial therapies (Khatiwora et al., 2013).
Neurological Applications
Benzamide derivatives have also been investigated for their anti-acetylcholinesterase (anti-AChE) activity, indicating potential applications in treating neurological disorders such as Alzheimer's disease. These studies highlight the importance of structural modifications to enhance activity and specificity (Sugimoto et al., 1990).
Receptor Agonist Research
Research into benzamide derivatives as serotonin 4 (5-HT(4)) receptor agonists for gastrointestinal motility disorders demonstrates the potential therapeutic benefits of structurally related compounds. These studies focus on optimizing pharmacological profiles and improving oral bioavailability, which is crucial for clinical applications (Sonda et al., 2003).
Mechanism of Action
properties
IUPAC Name |
3-chloro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c18-15-3-1-2-14(10-15)17(21)19-11-13-4-7-20(8-5-13)16-6-9-22-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJRJSFVADTGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.